molecular formula C11H11ClO2 B7966832 3-Chloro-5-(cyclopropylmethoxy)benzaldehyde

3-Chloro-5-(cyclopropylmethoxy)benzaldehyde

Cat. No.: B7966832
M. Wt: 210.65 g/mol
InChI Key: MKUXDTLHUZFKPD-UHFFFAOYSA-N
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Description

3-Chloro-5-(cyclopropylmethoxy)benzaldehyde is an organic compound with the molecular formula C11H11ClO2 and a molecular weight of 210.66 g/mol . It is characterized by the presence of a chloro group, a cyclopropylmethoxy group, and an aldehyde functional group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-5-(cyclopropylmethoxy)benzaldehyde may involve large-scale chemical processes that ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(cyclopropylmethoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed

    Oxidation: 3-Chloro-5-(cyclopropylmethoxy)benzoic acid.

    Reduction: 3-Chloro-5-(cyclopropylmethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(cyclopropylmethoxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methoxybenzaldehyde: Similar structure but lacks the cyclopropylmethoxy group.

    3-Chloro-4-methoxybenzaldehyde: Similar structure with a different position of the methoxy group.

    3-Chloro-5-(trifluoromethoxy)benzaldehyde: Similar structure with a trifluoromethoxy group instead of a cyclopropylmethoxy group.

Uniqueness

3-Chloro-5-(cyclopropylmethoxy)benzaldehyde is unique due to the presence of the cyclopropylmethoxy group, which can impart different chemical and physical properties compared to its analogs

Properties

IUPAC Name

3-chloro-5-(cyclopropylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-10-3-9(6-13)4-11(5-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUXDTLHUZFKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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